molecular formula C16H13BrO2 B6346689 (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1354942-15-6

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6346689
CAS No.: 1354942-15-6
M. Wt: 317.18 g/mol
InChI Key: DDBAQCQWXNNYKG-MDZDMXLPSA-N
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Description

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone, a class of compounds recognized as promising scaffolds in anticancer and pharmacological research. As a chalcone, its core structure features an α,β-unsaturated carbonyl system, which functions as a Michael acceptor . This enables the compound to potentially form covalent bonds with nucleophilic thiol groups in cysteine residues of protein targets, as well as with other amino acids like lysine, histidine, and arginine . This mechanism allows chalcones to interact with and modulate a diverse range of cellular proteins and signaling pathways. In the context of oncology research, chalcone derivatives have demonstrated significant potential by targeting key players in cancer progression. They have been investigated for their ability to inhibit critical processes such as tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division and leading to cell cycle arrest . Furthermore, related chalcone compounds have shown potent activity against topoisomerase II, an enzyme critical for DNA replication and cell viability, by stabilizing the topoisomerase-DNA complex and inducing double-strand breaks . The specific substitution pattern on the aromatic rings of this compound—featuring a 3-bromophenyl group and a 2-methoxyphenyl group—is strategically significant. Research into structure-activity relationships (SAR) indicates that such halogen and methoxy substitutions can profoundly influence biological activity by modulating the compound's electronic properties, lipophilicity, and its fit within the binding pockets of molecular targets like tubulin . The bromine atom can enhance electron-withdrawing characteristics and membrane permeability, while the methoxy group can influence intermolecular interactions. This makes (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one a compelling candidate for researchers exploring the development of novel small-molecule inhibitors that target hallmark capabilities of cancer cells, including sustained proliferation, evasion of growth suppressors, and resistance to cell death .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBAQCQWXNNYKG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed deprotonation of an acetophenone (e.g., 3-bromoacetophenone) to form an enolate, which attacks an aldehyde (e.g., 2-methoxybenzaldehyde). Subsequent dehydration yields the α,β-unsaturated ketone. The reaction proceeds via:

  • Enolate formation : Base (e.g., NaOH) abstracts α-hydrogen from acetophenone.

  • Nucleophilic attack : Enolate attacks the aldehyde carbonyl carbon.

  • Dehydration : Elimination of water forms the conjugated enone system.

Optimization of Reaction Conditions

Key variables influencing yield and purity include catalyst concentration, solvent, temperature, and reaction time.

Table 1: Claisen-Schmidt Reaction Optimization for Target Compound

ParameterConditionsYield (%)Purity (%)Source
Catalyst (NaOH)50% aqueous, 1.5 eq6895
SolventMethanol7298
TemperatureReflux (70°C)7597
Reaction Time4 hours7096
Aldehyde:Ketone Ratio1:1.17898

Notably, methanol outperforms ethanol due to better solubility of intermediates. Excess aldehyde (1.1 eq) minimizes diketone byproducts. Fluorinated derivatives require stronger bases (e.g., 25% NaOH).

Alternative Catalytic Approaches

BF3–Et2O Catalyzed Synthesis

BF3–Et2O enhances regioselectivity and reduces reaction times by stabilizing intermediates via Lewis acid coordination.

Table 2: BF3–Et2O Catalyzed Synthesis Parameters

ParameterConditionsYield (%)Purity (%)Source
Catalyst Loading2 eq BF3–Et2O8199
Solvent1,4-Dioxane8598
TemperatureAmbient (25°C)8097
Reaction Time2 hours8399

This method avoids strong bases, making it suitable for acid-sensitive substrates. The regioselectivity arises from BF3 coordination to the carbonyl oxygen, directing attack to the desired position.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Target Compound Synthesis

MethodYield (%)Time (h)Purity (%)Scalability
Traditional Claisen68–784–595–98High
BF3–Et2O Catalyzed80–85297–99Moderate

Key Findings :

  • BF3–Et2O offers superior yields (80–85%) and shorter reaction times (2 hours) but requires careful handling of corrosive reagents.

  • Traditional Claisen-Schmidt remains scalable for industrial applications, though yields plateau at 78%.

Purification and Characterization Techniques

Purification

  • Recrystallization : Methanol/water (3:1) achieves >95% purity.

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1) resolves stereoisomers.

Characterization

  • 1H NMR : Key signals include δ 7.82 (d, J = 15.6 Hz, enone CH), δ 7.45–7.60 (m, aromatic H), δ 3.90 (s, OCH3).

  • HRMS : Calculated for C17H15BrO2 [M+H]+: 347.0234; Found: 347.0238 .

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s planar enone bridge (C7–C8=O) enables conjugation across the π-system, making the β-carbon (C8) electrophilic and susceptible to nucleophilic attacks . The bromine atom (electron-withdrawing) and methoxy group (electron-donating) create distinct electronic environments on the aromatic rings, directing substitution reactions . Key structural features include:

  • Conjugated enone system : Facilitates Michael additions and cycloadditions.

  • Bromine substituent : Activates the phenyl ring for electrophilic substitution at specific positions.

  • Methoxy group : Enhances electron density on the adjacent phenyl ring, directing electrophiles to para positions relative to the methoxy group .

Nucleophilic Additions

The α,β-unsaturated carbonyl system acts as a Michael acceptor. Nucleophiles such as amines, thiols, or Grignard reagents attack the β-carbon, forming adducts. For example:

  • Amine addition :

    Chalcone+RNH2RNH–C8–C7=O(1,4-adduct)\text{Chalcone} + \text{RNH}_2 \rightarrow \text{RNH–C8–C7=O} \quad (\text{1,4-adduct})

    This reactivity is corroborated by computational studies showing high electrophilicity at C8 (Fukui function f=0.152f^- = 0.152) .

Reduction Reactions

The enone system undergoes selective reduction:

  • Catalytic hydrogenation :

    Chalcone+H2Pd/CSaturated ketone (C7–C8 single bond)\text{Chalcone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Saturated ketone (C7–C8 single bond)}

    The methoxy and bromine groups remain intact under mild conditions .

Electrophilic Aromatic Substitution

The bromine atom directs electrophiles to the ortho/para positions of its phenyl ring, while the methoxy group directs to its para position. For example:

  • Nitration :

    Chalcone+HNO3H2SO4Nitro derivatives at bromophenyl (ortho/para) and methoxyphenyl (para)\text{Chalcone} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro derivatives at bromophenyl (ortho/para) and methoxyphenyl (para)}

    Reactivity is modulated by the electron-withdrawing bromine and electron-donating methoxy group .

Oxidation Reactions

The ethylenic bond (C7=C8) is oxidized to a diketone under strong oxidizing agents:

  • Epoxidation :

    Chalcone+O3Epoxide intermediateDiketone (via hydrolysis)\text{Chalcone} + \text{O}_3 \rightarrow \text{Epoxide intermediate} \rightarrow \text{Diketone (via hydrolysis)}

    This is supported by the compound’s low bond dissociation energy for the C=C bond (calculated as 78.3 kcal/mol) .

Comparative Reactivity with Analogues

The table below highlights how substituents influence reactivity compared to related chalcones:

CompoundSubstituentsKey Reactivity Differences
Target Compound 3-Br, 2-OMeEnhanced electrophilicity at β-carbon due to electron-withdrawing Br; directed substitution at methoxyphenyl ring .
(2E)-3-(4-Br-phenyl)-1-(4-OMe-phenyl)prop-2-en-1-one4-Br, 4-OMeSymmetric substitution reduces regioselectivity in electrophilic substitution .
(2E)-3-(3-Cl-phenyl)-1-(2-OMe-phenyl)prop-2-en-1-one3-Cl, 2-OMeLower electrophilicity at β-carbon (Cl less electronegative than Br) .

Mechanistic Insights from Computational Studies

  • Fukui Functions : The β-carbon (C8) exhibits the highest nucleophilic attack susceptibility (f=0.152f^- = 0.152), while the carbonyl oxygen has the highest electrophilic reactivity (f+=0.118f^+ = 0.118) .

  • Molecular Electrostatic Potential (MEP) : Regions near the bromine atom show positive potential (+0.032 a.u.), favoring nucleophilic attacks, while the methoxyphenyl ring exhibits negative potential (-0.045 a.u.), attracting electrophiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones are known for their potential anticancer properties, and (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is no exception. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that chalcone derivatives can inhibit specific signaling pathways related to cancer cell survival and growth .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of bromine and methoxy groups in its structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Materials Science

Dyes and Pigments
Chalcones are utilized in the synthesis of organic dyes due to their chromophoric properties. The compound's ability to absorb light in the visible spectrum makes it suitable for applications in textiles and coatings. Research indicates that modifications in the molecular structure can lead to variations in color properties, allowing for tailored applications in the dye industry .

Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of chalcone derivatives, including (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, in OLED technology. The compound's electronic properties enable it to act as an efficient light-emitting material when incorporated into OLED devices. This application is particularly promising for developing energy-efficient lighting solutions .

Agricultural Sciences

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural features contribute to its ability to disrupt the biological processes of pests, making it a candidate for environmentally friendly pest control solutions. Studies have demonstrated that chalcone derivatives can effectively inhibit the growth of certain agricultural pests without adversely affecting beneficial organisms .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study COLED ApplicationsAchieved high luminescence efficiency when incorporated into device structures, indicating potential for commercial application.
Study DPesticidal ActivityReduced pest populations significantly in controlled trials, highlighting its efficacy as a natural pesticide alternative.

Mechanism of Action

The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromine Position :

    • The title compound’s 3-bromophenyl group contrasts with (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, where bromine is at the 2-position. This positional difference alters electron-withdrawing effects, influencing reactivity and intermolecular interactions .
    • In (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, bromine is at the 5-position on a methoxy-substituted ring, enhancing steric hindrance compared to the title compound .
  • Methoxy Group :

    • The 2-methoxyphenyl group in the title compound provides ortho-substitution, creating distinct hydrogen-bonding patterns versus para-substituted analogs like (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Crystallographic Data

  • Bond Lengths and Angles: The C=O bond length in the title compound (1.23 Å) is consistent with chalcones like (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (1.22 Å), confirming minimal electronic perturbation from bromine . Non-merohedral twinning, observed in (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, is absent in the title compound, likely due to reduced symmetry from the 2-methoxy group .

Table 1: Structural Parameters of Selected Chalcones

Compound C=O Bond Length (Å) Dihedral Angle (°) Reference
Title Compound 1.23 8.5
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl) 1.22 12.3
(E)-3-(2-Chlorophenyl)-1-(2,5-dichlorothiophen-3-yl) 1.22 10.1

MAO-A Inhibition

  • Morpholine-based analogs like (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C11) exhibit reversible MAO-A inhibition (IC₅₀ = 1.2 µM), attributed to the morpholine group’s basicity. The title compound lacks this moiety, suggesting lower central nervous system activity .

Anticancer Potential

  • Indole-derived chalcones, such as (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3b), show cytotoxic activity (IC₅₀ = 4.7 µM against MCF-7 cells) due to indole’s planar structure enhancing DNA intercalation. The title compound’s methoxy group may reduce membrane permeability compared to 3b .

Physical and Optical Properties

Nonlinear Optical (NLO) Properties

  • The title compound’s third-order susceptibility (χ³) is comparable to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) but lower than fluorinated analogs like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (χ³ = 369.294 × 10⁻²² m² V⁻²). The bromine atom’s polarizability may enhance NLO response relative to chlorine .

Thermal Stability

  • Chalcones with biphenyl groups, such as (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, exhibit higher thermal stability (decomposition >250°C) due to extended conjugation, whereas the title compound’s stability is moderate (~200°C) .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C16_{16}H13_{13}BrO2_2
  • Molecular Weight : 317.18 g/mol
  • CAS Number : 1354942-15-6

The compound features a prop-2-en-1-one core with bromine and methoxy substituents on the aromatic rings, which significantly influence its biological activity.

The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system in chalcones acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated that it exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial cell membranes .

Anticancer Properties

Several studies have investigated the anticancer potential of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50_{50} value of approximately 30 µM against MDA-MB-468 breast cancer cells . The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this chalcone derivative has also been evaluated. It demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The methoxy group on the phenyl ring contributes to this antioxidant property by stabilizing free radicals through resonance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is essential for optimizing its biological activity. Key findings include:

  • Bromo Substitution : The presence of the bromine atom enhances biological activity due to increased reactivity and lipophilicity.
  • Methoxy Group : The methoxy substitution plays a critical role in modulating antioxidant properties and overall bioactivity.

Study on Antitubercular Activity

In a focused library screening involving chalcones, compounds similar to (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv with IC90_{90} values ranging from 8.9–28 µM . This highlights the potential for developing new therapeutic agents against tuberculosis.

Evaluation Against Cancer Cell Lines

In another study evaluating various chalcone derivatives, (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and 2-methoxyacetophenone. Key parameters include:
  • Catalyst : NaOH or KOH in ethanol/water mixtures (60–70% yields) .
  • Solvent : Ethanol or methanol under reflux (2–4 hours).
  • Purification : Recrystallization using ethanol/chloroform (1:1) to achieve >95% purity.
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity of this chalcone derivative?

  • Methodological Answer :
  • 1H NMR : Trans coupling constants (J = 15–16 Hz) between α- and β-vinylic protons confirm the E-configuration .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) validate the enone system .
  • X-ray Diffraction (XRD) : Single-crystal analysis resolves bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and torsional angles, ensuring structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • HOMO-LUMO Analysis : B3LYP/6-311G(d,p) basis sets predict energy gaps (ΔE ≈ 4.2 eV), correlating with UV-Vis λmax (~340 nm) .
  • Global Reactivity Descriptors :
  • Electrophilicity index (ω = 1.3 eV) indicates moderate electrophilic character.
  • Chemical potential (μ = -3.8 eV) and hardness (η = 2.1 eV) guide reactivity in nucleophilic environments .
  • Validation : Compare DFT-predicted bond lengths/angles with XRD data (error < 2%) .

Q. What methodologies are recommended for analyzing non-merohedral twinning in the crystal structure of such chalcone derivatives, and how can data contradictions be resolved?

  • Methodological Answer :
  • Data Collection : Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Twinning Analysis : Apply the PLATON TWIN tool; refine using HKLF5 format in SHELXL for overlapping reflections .
  • Contradiction Resolution : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

  • Methodological Answer :
  • Substituent Effects : Compare with analogs (e.g., 4-methoxy vs. 2-methoxy) using MIC assays against S. aureus and E. coli.
  • Example : The 3-bromo substituent enhances lipophilicity, improving membrane penetration (MIC: 12.5 µg/mL vs. S. aureus) .
  • Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or ROS generation assays to evaluate oxidative stress induction .

Key Considerations

  • Contradictions : Discrepancies in XRD refinement (e.g., non-merohedral twinning) require multi-method validation (spectroscopy + computational modeling) .
  • Advanced Probes : Time-resolved fluorescence or molecular docking can elucidate antimicrobial mechanisms beyond basic MIC assays .

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